2-Formylthiazole-4-carboxylic acid
CAS No.: 89283-79-4
Cat. No.: VC3255026
Molecular Formula: C5H3NO3S
Molecular Weight: 157.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89283-79-4 |
---|---|
Molecular Formula | C5H3NO3S |
Molecular Weight | 157.15 g/mol |
IUPAC Name | 2-formyl-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C5H3NO3S/c7-1-4-6-3(2-10-4)5(8)9/h1-2H,(H,8,9) |
Standard InChI Key | DWYUJPDNWBOFEI-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)C=O)C(=O)O |
Canonical SMILES | C1=C(N=C(S1)C=O)C(=O)O |
Introduction
2-Formylthiazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a thiazole ring, which incorporates both sulfur and nitrogen atoms. The molecular formula for this compound is C5H3NO3S, indicating the presence of a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the thiazole ring . This compound is classified as a thiazole derivative and is known for its diverse applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 2-formylthiazole-4-carboxylic acid typically involves several methods, primarily starting from thiazole derivatives. These methods require careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Common solvents used include dichloromethane or acetonitrile under reflux conditions for durations ranging from several hours to days.
Chemical Reactions and Products
2-Formylthiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions include various substituted thiazole derivatives depending on the electrophile used.
Biological Activity and Applications
Research indicates that 2-formylthiazole-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in the context of medicinal chemistry where it may interact with specific biological targets. The presence of the thiazole ring enhances its binding affinity to enzymes, making it a candidate for drug development.
Application | Description |
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Organic Synthesis | Building block for complex molecules |
Medicinal Chemistry | Potential enzyme inhibitor |
Pharmaceutical Development | Candidate for drug development |
Mechanism of Action
The mechanism of action for 2-formylthiazole-4-carboxylic acid is largely dependent on its interaction with biological targets. In medicinal chemistry, it may function as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The presence of both the formyl and carboxylic acid groups enhances its binding affinity due to hydrogen bonding interactions with enzyme active sites.
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